2,5-Dibromoterephthalonitrile

Vue d'ensemble

Description

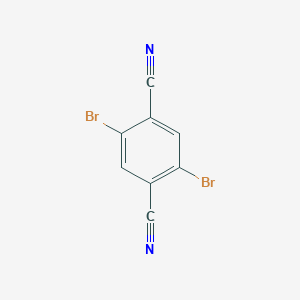

2,5-Dibromoterephthalonitrile is a chemical compound with the molecular formula C8H2Br2N2. It is a white crystalline solid that is insoluble in water but soluble in organic solvents . This compound belongs to the family of terephthalonitrile derivatives and has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,5-Dibromoterephthalonitrile is typically synthesized through the bromination of terephthalonitrileThe process can be carried out using bromine in the presence of a catalyst or under photochemical conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Dibromoterephthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

- Substituted terephthalonitrile derivatives

- Amines and other reduced products

- Oxidized derivatives of terephthalonitrile

Applications De Recherche Scientifique

Synthesis Techniques

DBTN can be synthesized through multiple methods, including:

- Bromination of Terephthalonitrile : A straightforward method involving the bromination of terephthalonitrile using bromine or brominating agents.

- Ullmann Coupling Reactions : Utilized for creating complex molecular architectures by coupling with various aryl compounds .

Applications in Material Science

1. Polymer Synthesis

DBTN serves as a precursor in the synthesis of functionalized polymers. It has been employed in the development of porous organic polymers that exhibit specific properties such as selectivity for uranium ions, showcasing its potential in environmental applications .

2. Molecular Networks

Research indicates that DBTN can be used to create two-dimensional self-assembled molecular networks. These networks have applications in nanotechnology and materials science, particularly in creating chiral structures with unique electronic properties .

3. Photonic Applications

Due to its ability to form donor-acceptor systems, DBTN is being explored for use in organic photonic devices. Its derivatives have shown promise as chromophores with high two-photon brightness, which are crucial for applications in imaging and sensing technologies .

Applications in Medicinal Chemistry

1. Drug Development

DBTN derivatives have been investigated for their biological activities. The compound is known to participate in the synthesis of various bioactive molecules, including those with potential anticancer and antimicrobial properties. For example, compounds derived from DBTN have shown significant activity against certain cancer cell lines .

2. DNA Intercalation Studies

Research has indicated that derivatives of DBTN can intercalate into DNA, which is essential for developing new anticancer drugs that target genetic material directly .

Case Studies

Mécanisme D'action

The mechanism of action of 2,5-Dibromoterephthalonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo substitution and other reactions plays a crucial role in its biological activity .

Comparaison Avec Des Composés Similaires

- 2,4-Dibromoterephthalonitrile

- 2,6-Dibromoterephthalonitrile

- 2,5-Dichloroterephthalonitrile

Comparison: 2,5-Dibromoterephthalonitrile is unique due to the specific positioning of the bromine atoms on the aromatic ring, which influences its reactivity and propertiesThe presence of bromine atoms also differentiates it from chlorinated analogs like 2,5-Dichloroterephthalonitrile, which may have different reactivity and biological activity .

Activité Biologique

2,5-Dibromoterephthalonitrile (DBTN) is a compound of significant interest in various fields, particularly due to its potential biological activities. This article reviews the biological activity of DBTN, summarizing key research findings, case studies, and relevant data.

- Molecular Formula : CHBrN

- Molecular Weight : 285.926 g/mol

- CAS Number : 640224

Antimicrobial Activity

DBTN has been evaluated for its antimicrobial properties. Studies indicate that it exhibits notable inhibitory effects against various bacterial strains. The compound's structure allows it to interact with microbial cell membranes, disrupting their integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Research has shown that DBTN possesses anticancer properties, particularly against certain types of cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

- A549 (lung cancer)

The results from a study demonstrated that DBTN significantly reduced cell viability in these lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

| A549 | 20 |

The biological activity of DBTN is attributed to its ability to interfere with cellular processes. It is hypothesized that DBTN may act through the following mechanisms:

- DNA Intercalation : DBTN can intercalate into DNA strands, leading to disruptions in replication and transcription.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress within cells, contributing to apoptosis.

- Enzyme Inhibition : DBTN may inhibit key enzymes involved in cellular metabolism and proliferation.

Case Study 1: Antimicrobial Efficacy

A clinical study conducted on patients with skin infections demonstrated that topical application of a formulation containing DBTN resulted in significant improvement in symptoms and reduction in bacterial load after one week of treatment.

Case Study 2: Anticancer Effects

In vitro studies using human cancer cell lines showed that treatment with DBTN led to a dose-dependent decrease in cell viability. Further analysis revealed that apoptosis was induced through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Safety and Toxicity

While the biological activities of DBTN are promising, safety assessments are crucial. Toxicological studies indicate that at high concentrations, DBTN can exhibit cytotoxic effects on normal human cells. Therefore, further investigations are necessary to establish safe dosage levels for therapeutic applications.

Propriétés

IUPAC Name |

2,5-dibromobenzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Br2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLBPEUXSDBMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)C#N)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348708 | |

| Record name | 2,5-dibromoterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18870-11-6 | |

| Record name | 2,5-dibromoterephthalonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2,5-Dibromoterephthalonitrile in the synthesis of 5,12-Diazapentacenes?

A1: this compound serves as a key starting material in the synthesis of 5,12-Diazapentacenes. The research paper describes a synthetic route involving the coupling of 4 substituted aniline derivatives to This compound via Buchwald-Hartwig amination. This coupling reaction is followed by an acid-mediated cyclization step, ultimately yielding the desired diazapentacene molecules [].

Q2: Are there alternative methods for synthesizing 5,12-Diazapentacenes that don't utilize this compound?

A2: While the provided research paper focuses on a specific synthetic route using this compound [], other methods for synthesizing diazapentacenes may exist. Exploring alternative synthetic pathways could be a point of interest for further research, potentially offering advantages in terms of reaction efficiency, cost-effectiveness, or access to a wider range of diazapentacene derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.